Bromonitromethane

概要

説明

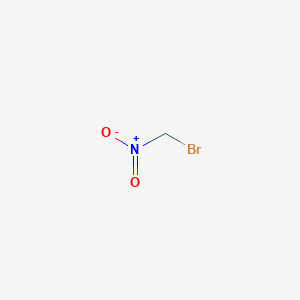

Bromonitromethane (BrCH₂NO₂) is an organic compound that has garnered significant attention due to its versatility in organic synthesis. It serves as a one-carbon synthon, making it valuable for the synthesis of various organic intermediates. This compound is particularly noted for its role in the preparation of nitrobenzofurans, nitrothiazoles, and polyfunctionalized nitrocyclopropanes .

作用機序

Target of Action

Bromonitromethane is a halonitromethane that has been used in the production of various protected α-bromo nitroalkane donors . The primary targets of this compound are thiolates, which are sulfur-containing compounds .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. With thiolates, the electrophilic center is bromine and the initial products are disulfides . When the thiolate ion itself carries an electrophilic center such as carbonyl or cyano β-to sulfur, the product is a nitrothiophene derived from subsequent reaction of the first-formed disulphide with nitronate ion displaced in the initial process .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reaction of this compound with a variety of nucleophiles . For example, when the anion of this compound is allowed to react with tributylboron, the anionic migration–displacement which follows boron–carbon bond formation, yields 1-nitropentane .

Result of Action

The result of this compound’s action is the formation of various organic intermediates, such as nitrothiophenes and nitropentane . These intermediates can be used in further chemical reactions, contributing to the synthesis of a variety of important organic compounds .

生化学分析

Biochemical Properties

Bromonitromethane has been used in the production of various protected α-bromo nitroalkane donors for use in Umpolung amide synthesis . It serves as a source of both nitroalkyl and bromine for direct and regioselective formation of C–Br and C–C bonds from alkenes .

Cellular Effects

It is known that this compound can induce oxidative stress and inflammatory response in cells .

Molecular Mechanism

This compound’s molecular mechanism involves reactions with a variety of nucleophiles. With thiolates, the electrophilic center is bromine and the initial products are disulphides . Dimethyl sulphide attacks this compound at the carbon atom, and subsequent attack on the nitromethyl sulphonium salt initially formed gives methylthionitromethane and trimethylsulphonium bromide .

準備方法

Synthetic Routes and Reaction Conditions: Bromonitromethane can be synthesized through a straightforward procedure. Freshly distilled nitromethane is stirred at 0°C, and bromine is added dropwise. The reaction proceeds rapidly, and the resulting this compound can be used without further purification .

Industrial Production Methods: In industrial settings, this compound is produced by reacting nitromethane with bromine under controlled conditions. This method ensures high yield and purity, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: Bromonitromethane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles, such as thiolates, to form nitrothiophenes and nitrothiazoles.

Oxidation Reactions: It can be oxidized to form disulfides and other oxidation products.

Reduction Reactions: Under specific conditions, this compound can be reduced to form different nitroalkanes.

Common Reagents and Conditions:

Nucleophilic Agents: Thiolates, cyanothioacetamides.

Oxidizing Agents: DMSO-HCl system.

Reducing Agents: Various reducing agents depending on the desired product.

Major Products:

- Nitrothiophenes

- Nitrothiazoles

- Disulfides

- Nitroalkanes

科学的研究の応用

Biocidal Applications

Bromonitromethane has been recognized for its effectiveness as a broad-spectrum antimicrobial agent . Its stability in acidified solutions enables its use in various industrial applications:

- Water Treatment : BNM is utilized to inhibit microbial growth in cooling water systems, contributing to the preservation of water quality.

- Paint Preservation : It helps prevent microbial contamination in latex paints, ensuring product longevity and performance.

- Pulp and Paper Industry : BNM is effective in preserving wood and paper products from microbial degradation.

- Cosmetics and Hard-Surface Disinfection : Its antimicrobial properties are leveraged in personal care products and institutional cleaning applications .

Table 1: Efficacy of this compound Against Microbial Growth

| Application Area | Minimum Inhibitory Concentration (MIC) | pH Range | Notes |

|---|---|---|---|

| Cooling Water Systems | <0.1 ppm | 2.37 | Effective against sulfate-reducing bacteria |

| Latex Paints | 0.1-0.5 ppm | 2.37 | Prevents microbial growth |

| Wood Preservation | Varies | Acidified | Extends product shelf life |

Chemical Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various nitro compounds:

- Synthesis of Nitrocyclopropanes : BNM is used in the enantioselective synthesis of nitrocyclopropanes, which are important intermediates in pharmaceuticals .

- Electrophilic Reactions : It acts as an electrophile in reactions with nucleophiles such as thiolates, facilitating the formation of various organic compounds .

- Umpolung Amide Synthesis : BNM is utilized to produce protected α-bromo nitroalkane donors, which are crucial for Umpolung amide synthesis processes .

Table 2: Key Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| Nitrocyclopropanation | Nitrocyclopropane derivatives | Up to 89% | Organocatalysis |

| Michael Addition | Functionalized nitroalkanes | High selectivity | Basic conditions |

| Umpolung Amide Synthesis | α-Bromo nitroalkane donors | Varies | Catalytic conditions |

Environmental Impact and Health Studies

Recent studies have assessed the health impacts of this compound as a disinfection byproduct (DBP) in drinking water. Its formation during chlorination processes raises concerns regarding potential health risks:

- Carcinogenic Effects : Long-term exposure to DBPs like this compound has been linked to increased cancer risks.

- Reproductive Health : Studies indicate possible associations between high levels of DBPs during pregnancy and adverse outcomes like low birth weight .

Table 3: Health Risks Associated with this compound

| Health Impact Category | Observations |

|---|---|

| Carcinogenic Risks | Linked to bladder and liver cancers |

| Reproductive Risks | Potential for low birth weight |

| Developmental Issues | Increased risk of neural tube defects |

類似化合物との比較

Bromonitromethane is unique due to its high reactivity and versatility in organic synthesis. Similar compounds include:

- Chloronitromethane (ClCH₂NO₂): Similar in structure but less reactive compared to this compound .

- Iodonitromethane (ICH₂NO₂): More reactive but less commonly used due to its higher cost and limited availability .

- Nitromethane (CH₃NO₂): Lacks the halogen substituent, making it less versatile in certain synthetic applications .

This compound stands out due to its balanced reactivity and availability, making it a preferred choice for many synthetic applications.

生物活性

Bromonitromethane (BrCH₂NO₂) is a halonitromethane compound that has garnered attention for its potential biological activity and utility in organic synthesis. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 139.94 g/mol. It has a density of 2.07 g/cm³ and a boiling point ranging from 146 to 148 °C under atmospheric pressure . The compound can be synthesized through various methods, including the reaction of nitromethane with brominating agents.

Toxicological Studies

Research has indicated that this compound exhibits significant biological activity, particularly in toxicological contexts. A study published in Toxicology In Vitro highlighted its tumorigenic potential, suggesting that halonitromethanes, including this compound, may pose health risks upon exposure .

Table 1: Summary of Toxicological Findings

The biological activity of this compound is often attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. For instance, in vitro studies have demonstrated that this compound can activate THP-1 monocytic cells, leading to the expression of various biomarkers associated with immune response . This activation is not solely due to formaldehyde release but also involves the formation of adducts with amino acids, which could contribute to allergic reactions and sensitization processes.

Case Study 1: Immune Cell Activation

In a controlled study using dendritic cells and monocytic cell lines, this compound was shown to activate these immune cells at concentrations that did not correlate with formaldehyde release. This suggests that this compound may have unique pathways for inducing cellular responses distinct from other formaldehyde releasers .

Case Study 2: Synthesis Applications

This compound serves as a versatile reagent in organic synthesis. It has been utilized in the synthesis of various bioactive compounds, including nitrocyclopropanes and β-nitro alcohols through Reformatsky-type reactions . These applications underscore its importance not only in chemical reactivity but also in the development of pharmaceutical intermediates.

Table 2: Applications in Organic Synthesis

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Reformatsky Reaction | β-Nitro Alcohols | High |

| Nitrocyclopropanation | Nitrocyclopropanes | Moderate |

| Organocatalytic Synthesis | Chiral Nitro Compounds | Good |

特性

IUPAC Name |

bromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrNO2/c2-1-3(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPRVXJGNANVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060338 | |

| Record name | Methane, bromonitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-70-2 | |

| Record name | Bromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromonitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromonitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bromonitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMONITROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG63P9EUR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bromonitromethane?

A1: this compound has the molecular formula CH2BrNO2 and a molecular weight of 153.93 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly employed to identify and analyze this compound. [, ]

Q3: How does this compound behave as an electrophile?

A3: this compound exhibits versatile electrophilic behavior, reacting with various nucleophiles. Depending on the nucleophile, the electrophilic center can be either the bromine atom or the carbon atom. [, ] For instance, thiolates attack the bromine atom, leading to disulfide formation. [] On the other hand, dimethyl sulfide attacks the carbon atom, ultimately yielding methylthionitromethane and trimethylsulfonium bromide. []

Q4: Can you elaborate on the reaction of this compound with thiolates?

A4: this compound reacts with thiolates, with the bromine atom acting as the electrophilic center. This reaction initially forms sulphenyl bromide and a nitronate ion. The sulphenyl bromide further reacts with another thiolate ion to produce a disulfide. Interestingly, if the thiolate contains an electrophilic center (e.g., carbonyl or cyano group) beta to the sulfur atom, the initially formed disulfide can react with the displaced nitronate ion, generating a nitrothiophene. [] This reaction pathway provides a general method for synthesizing nitrothiophenes. [, , ]

Q5: How does this compound interact with arenesulphinate ions?

A5: Similar to thiolates, arenesulphinate ions attack the bromine atom of this compound. The reaction establishes an equilibrium between the initial reactants (this compound and arenesulphinate ion) and the initial products (sulphonyl bromide and nitronate ion). These equilibrium components can further react, either with each other or with the solvent. []

Q6: Does this compound react with all sulfur nucleophiles equally?

A6: No, the reactivity of this compound towards sulfur nucleophiles is influenced by the nucleophile's structure and basicity. While thiolates readily react, sulfides react slowly. Moreover, the presence of electron-withdrawing substituents (e.g., hydroxy or cyano groups) on the sulfide can significantly decrease its reactivity, even preventing any reaction with this compound. []

Q7: How does this compound react with phosphorus nucleophiles?

A7: Unlike sulfur nucleophiles that target the bromine atom, trivalent phosphorus nucleophiles attack the oxygen atom of this compound. This reaction generates the corresponding phosphorus oxide and hydrogen cyanide (HCN) via a double deoxygenation process. []

Q8: How do hydroxide, methoxide, and hydride ions interact with this compound?

A8: These strong nucleophiles, unlike others, attack the hydrogen atom of this compound, abstracting a proton. This deprotonation generates the corresponding nitronate ion, which is relatively inert to further attack by these nucleophiles. []

Q9: Is carbene formation observed in reactions involving this compound?

A9: Despite being an alpha-halogenated nitroalkane, there's no evidence of carbene formation through alpha-elimination in reactions of this compound. []

Q10: How is this compound used in organic synthesis?

A10: this compound serves as a versatile reagent in organic synthesis for constructing various molecules:

Q11: What is the role of catalysts in asymmetric additions of this compound?

A11: Catalysts play a crucial role in achieving high enantioselectivity in asymmetric additions of this compound. For example, chiral monosulfonated diamines and primary amines are efficient catalysts for asymmetric conjugate additions to α,β-unsaturated ketones, leading to enantioenriched nitrocyclopropanes. [, ] Similarly, cinchona alkaloids catalyze the enantioselective aza-Henry reaction of this compound with aldimines, producing optically active β-amino-α-bromo nitroalkanes. []

Q12: Can you elaborate on the use of this compound in synthesizing nitro sugars?

A12: this compound is a valuable reagent for synthesizing nitro sugars. Its addition to sugar aldehydes, promoted by SmI2 or indium, yields nitro sugar alcohols with high yields and good diastereomeric ratios. This method provides access to diverse nitro sugar derivatives, which are valuable building blocks for various biologically active compounds. [, ]

Q13: What are the advantages of using indium as a promoter in reactions involving this compound?

A13: Indium-mediated reactions of this compound offer several advantages:

Q14: Are there any challenges associated with using this compound in synthesis?

A14: Despite its synthetic utility, this compound presents certain challenges:

Q15: What is known about the toxicity of this compound?

A15: this compound is a potent cytotoxic and genotoxic agent in mammalian cells. [] Studies have shown that it exhibits higher cytotoxicity and genotoxicity compared to its chlorinated analog, chloronitromethane. [] This toxicity is a significant concern, and exposure to this compound should be minimized.

Q16: Is there evidence that this compound poses an environmental risk?

A16: While this compound itself is not widely found in the environment, it is a degradation product of Bronopol, a widely used preservative. [, ] Both this compound and another Bronopol degradation product, 2-bromoethanol, show potential for skin sensitization. [] This raises concerns about the environmental impact and potential health risks associated with Bronopol use.

Q17: What research has been done on the degradation mechanisms of this compound?

A17: Researchers have investigated the degradation of this compound, particularly through advanced oxidation and reduction processes, aiming to convert it into less harmful inorganic products. [] Studies using techniques like electron pulse radiolysis and gamma irradiation have helped elucidate the reaction pathways involved in its mineralization. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。